5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran ring, followed by the formation of the pyrido[2,3-d]pyrimidin core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidin derivatives and pyran-containing molecules. Examples include:
- 2-Methyl-4-oxo-4H-pyran-3-yl derivatives
- Pyridin-2-yl compounds
Uniqueness
What sets 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-10-9-12(23)13(17(25)26-10)11-5-6-19-15-14(11)16(24)21-18(20-15)22-7-3-2-4-8-22/h5-6,9,23H,2-4,7-8H2,1H3,(H,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMXHDAUHVXEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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